Myeloperoxidase Inhibition: Potency Advantages Over Structural Analogs
The compound demonstrates potent myeloperoxidase (MPO) inhibition with an IC50 of 72 nM [1]. This is significantly more potent than the non-fluorinated analog 2-iodopyridine (IC50 > 10,000 nM) and the regioisomer 2-fluoro-3-iodopyridine (IC50 = 1,200 nM) [2].
| Evidence Dimension | Enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | 72 nM |
| Comparator Or Baseline | 2-iodopyridine: >10,000 nM; 2-fluoro-3-iodopyridine: 1,200 nM |
| Quantified Difference | 139-fold more potent than 2-iodopyridine; 16.7-fold more potent than 2-fluoro-3-iodopyridine |
| Conditions | Recombinant human MPO, 10 min incubation, 120 mM NaCl, aminophenyl fluorescein assay |
Why This Matters
The substantial potency advantage justifies the higher cost of this specific building block for MPO-targeted drug discovery programs.
- [1] BindingDB. BDBM50554045 (CHEMBL4800005): Myeloperoxidase Inhibition Data. 2023. View Source
- [2] ChEMBL. CHEMBL4800005: Myeloperoxidase Inhibitor. European Bioinformatics Institute. 2023. View Source
